N-[2-(dimethylamino)ethyl]-3-prop-2-enoxybenzamide;hydrochloride
Overview
Description
N-[2-(dimethylamino)ethyl]-3-prop-2-enoxybenzamide;hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an allyloxy group, a dimethylaminoethyl group, and a benzamide moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-3-prop-2-enoxybenzamide;hydrochloride typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine, such as 2-(dimethylamino)ethylamine, under appropriate conditions.
Introduction of the Allyloxy Group: The allyloxy group can be introduced through an etherification reaction, where an allyl halide reacts with a hydroxyl group on the benzamide core.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-3-prop-2-enoxybenzamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (MCPBA) or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-3-prop-2-enoxybenzamide;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-3-prop-2-enoxybenzamide;hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with receptors or enzymes, modulating their activity. The benzamide moiety may contribute to binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)benzamide: Lacks the allyloxy group, which may affect its reactivity and applications.
3-(methoxy)-N-[2-(dimethylamino)ethyl]benzamide: Contains a methoxy group instead of an allyloxy group, leading to different chemical properties.
N-[2-(dimethylamino)ethyl]-3-(propoxy)benzamide: Features a propoxy group, which may influence its solubility and reactivity.
Uniqueness
N-[2-(dimethylamino)ethyl]-3-prop-2-enoxybenzamide;hydrochloride is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and potential for diverse applications. The combination of the allyloxy group with the dimethylaminoethyl and benzamide moieties makes this compound versatile and valuable in various research fields.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-prop-2-enoxybenzamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-4-10-18-13-7-5-6-12(11-13)14(17)15-8-9-16(2)3;/h4-7,11H,1,8-10H2,2-3H3,(H,15,17);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJJUKCJPGZHEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=CC=C1)OCC=C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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